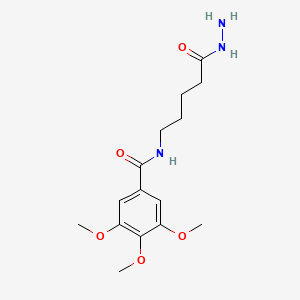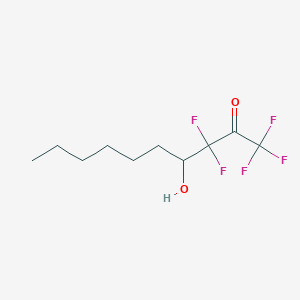
9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide is a chemical compound with the molecular formula C17H12N2O3S It is known for its unique structure, which includes a thioxanthene core substituted with a pyrazolyl group and a dioxide functionality
Méthodes De Préparation
The synthesis of 9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thioxanthene core, followed by the introduction of the pyrazolyl group and the oxidation to form the dioxide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxide functionality, potentially converting it to other sulfur-containing groups.
Substitution: The pyrazolyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfur-containing compounds are effective.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound during synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide include other thioxanthene derivatives and pyrazolyl-substituted compounds. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its combination of a thioxanthene core with a pyrazolyl group and a dioxide functionality, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
890045-59-7 |
|---|---|
Formule moléculaire |
C17H12N2O3S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-(1-methylpyrazol-4-yl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C17H12N2O3S/c1-19-10-12(9-18-19)11-6-7-14-16(8-11)23(21,22)15-5-3-2-4-13(15)17(14)20/h2-10H,1H3 |
Clé InChI |
ACSRGPRMDSLTGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


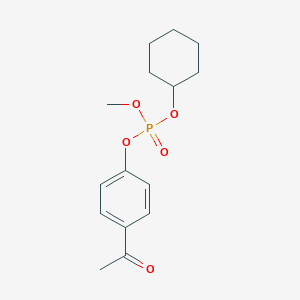
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
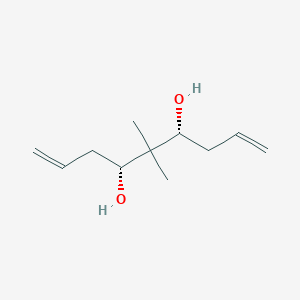
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
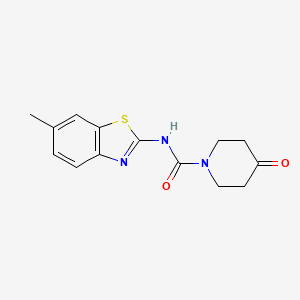
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)
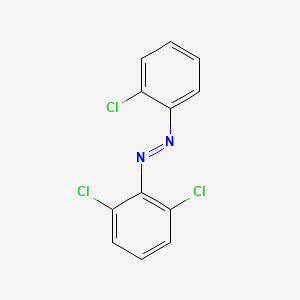
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
